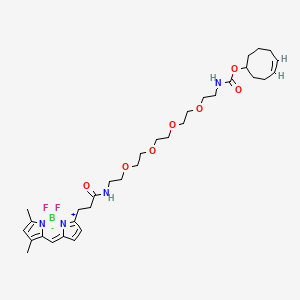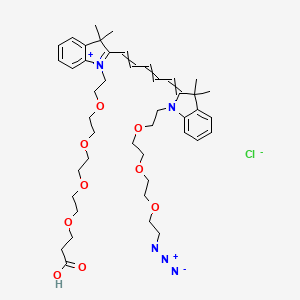
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: is a complex chemical compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). This compound is often used in bioconjugation and fluorescence imaging due to its ability to link biomolecules and its strong fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Synthesis of PEG Linkers:
- The PEG chains are then functionalized with azide and carboxylic acid groups, respectively.
PEG3 and PEG4: are synthesized through polymerization of ethylene oxide.
-
Conjugation with Cy5:
- The functionalized PEG linkers are conjugated to the Cy5 dye through a series of coupling reactions.
- Typical reaction conditions include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.
Industrial Production Methods:
- Industrial production involves large-scale polymerization and functionalization of PEG, followed by purification and conjugation with Cy5 under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
- The azide group can undergo substitution reactions with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Coupling Reactions:
- The carboxylic acid group can participate in amide bond formation with amines using coupling agents.
Common Reagents and Conditions:
Copper(I) bromide: and for CuAAC.
DCC: and for amide bond formation.
Major Products:
Triazoles: from CuAAC.
Amides: from coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology:
- Employed in fluorescence imaging to track cellular processes and protein interactions.
Medicine:
- Utilized in diagnostic imaging and targeted drug delivery systems.
Industry:
- Applied in the development of biosensors and diagnostic assays.
Wirkmechanismus
Fluorescence Imaging:
- The Cy5 dye absorbs light at a specific wavelength and emits fluorescence, allowing visualization of tagged biomolecules.
Bioconjugation:
- The azide and carboxylic acid groups facilitate the attachment of the compound to various biomolecules, enabling targeted imaging and delivery.
Vergleich Mit ähnlichen Verbindungen
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy3
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy7
Uniqueness:
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy5 has a unique fluorescence emission wavelength, making it suitable for multiplex imaging where multiple dyes are used simultaneously.
Eigenschaften
Molekularformel |
C44H62ClN5O9 |
|---|---|
Molekulargewicht |
840.4 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
InChI-Schlüssel |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


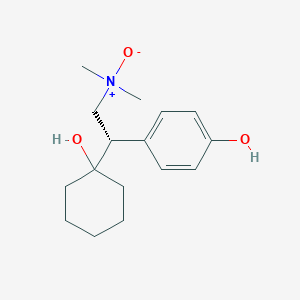

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
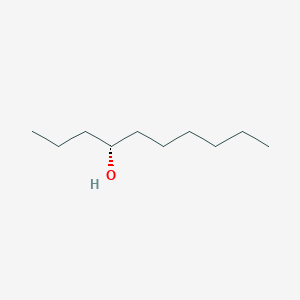
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
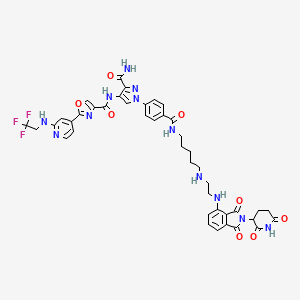


![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
